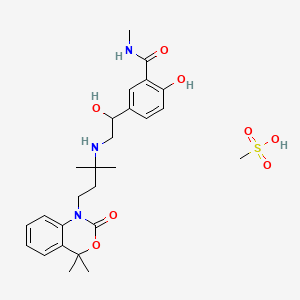

Benzamide, 5-(2-((3-(4,4-dimethyl-2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1,1-dimethylpropyl)amino)-1-hydroxyethyl)-2-hydroxy-N-methyl-, monomethanesulfonate (salt)

Description

Key Stereochemical Features:

- Hydroxyethyl group : The -OH and -NH- groups adopt a gauche conformation to minimize steric clashes, as predicted by density functional theory (DFT) calculations for similar amino alcohols.

- 1,1-Dimethylpropyl : The geminal dimethyl groups enforce a rigid, branched conformation, reducing rotational entropy and favoring specific diastereomeric forms.

| Stereogenic Center | Substituents | Possible Configurations |

|---|---|---|

| C1 (Hydroxyethyl) | -OH, -NH-, -CH₂-, -CH(CH₃)₂ | R or S |

| C3 (Propyl) | -CH₃, -CH₃, -CH₂-, -N< | Not applicable (quaternary) |

The methanesulfonate counterion interacts with the protonated amino group, forming an ion pair that influences the compound’s solubility and crystallinity.

Properties

CAS No. |

81695-89-8 |

|---|---|

Molecular Formula |

C26H37N3O8S |

Molecular Weight |

551.7 g/mol |

IUPAC Name |

5-[2-[[4-(4,4-dimethyl-2-oxo-3,1-benzoxazin-1-yl)-2-methylbutan-2-yl]amino]-1-hydroxyethyl]-2-hydroxy-N-methylbenzamide;methanesulfonic acid |

InChI |

InChI=1S/C25H33N3O5.CH4O3S/c1-24(2,27-15-21(30)16-10-11-20(29)17(14-16)22(31)26-5)12-13-28-19-9-7-6-8-18(19)25(3,4)33-23(28)32;1-5(2,3)4/h6-11,14,21,27,29-30H,12-13,15H2,1-5H3,(H,26,31);1H3,(H,2,3,4) |

InChI Key |

JJLFHTVPHHAKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C(=O)O1)CCC(C)(C)NCC(C3=CC(=C(C=C3)O)C(=O)NC)O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

Benzamide derivatives, particularly those containing benzoxazinone structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzamide, 5-(2-((3-(4,4-dimethyl-2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1,1-dimethylpropyl)amino)-1-hydroxyethyl)-2-hydroxy-N-methyl-, monomethanesulfonate (salt), exhibits a range of pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:

- Benzoxazinone moiety : Known for its antimicrobial and anti-inflammatory properties.

- Dimethylpropylamine side chain : Potentially enhancing bioavailability and receptor interaction.

- Hydroxy and methanesulfonate groups : Implicated in solubility and stability.

1. Antimicrobial Activity

Research indicates that benzoxazinone derivatives can exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : These compounds may disrupt bacterial cell walls or inhibit essential enzymatic pathways.

- Case Studies : A study demonstrated that benzoxazinone derivatives showed activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on structural modifications .

2. Anti-inflammatory Effects

Benzamide derivatives have been studied for their anti-inflammatory potential:

- In Vitro Studies : Compounds similar to the one in focus have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Clinical Relevance : These effects suggest potential applications in treating conditions like arthritis or inflammatory bowel disease.

3. Neuroprotective Properties

There is emerging evidence that certain benzamide derivatives may protect neuronal cells:

- Mechanisms : This activity could be mediated through antioxidant pathways or modulation of neuroinflammatory responses .

- Research Findings : In models of neurodegeneration, compounds with similar structures have improved outcomes by reducing oxidative stress markers .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of COX-2 | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzoxazinone derivatives against a panel of pathogens using the disc diffusion method. The results indicated that modifications to the benzamide structure significantly influenced antibacterial potency.

Study Design

- Pathogens Tested : E. coli, S. aureus, and C. albicans.

- Results : Compounds with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that benzamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been found to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

- Anti-inflammatory Effects :

- Antioxidant Properties :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of a series of benzamide derivatives structurally related to the compound . The researchers evaluated their efficacy against different cancer cell lines, observing significant inhibition of tumor growth and induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of similar benzamide compounds. The study reported that these compounds significantly reduced carrageenan-induced paw edema in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases.

Comparative Analysis of Biological Activities

| Activity | Benzamide Derivative | Mechanism |

|---|---|---|

| Anticancer | Yes | Induction of apoptosis |

| Anti-inflammatory | Yes | Inhibition of cytokine production |

| Antioxidant | Yes | Inhibition of lipid peroxidation |

Comparison with Similar Compounds

Benzoxazinone-Containing Derivatives

The benzoxazinone moiety in the target compound is structurally distinct from other benzamide derivatives. For example:

- Methotrexate (MTX) and aminopterin (AMP): These DHFR inhibitors lack the benzoxazinone group but share a benzamide core with polycyclic substitutions .

- Sulfamoyl benzamides: These derivatives (e.g., compounds 6, 7, 8, 10 in ) feature sulfonamide groups instead of benzoxazinone, enabling H-bond interactions with Arg63 in GK .

Table 1: Structural Comparison of Key Benzamide Derivatives

| Compound | Core Structure | Key Substituents | Target |

|---|---|---|---|

| Target Compound | Benzamide | Benzoxazinone, monomethanesulfonate | Not specified |

| MTX | Pteridine | Glutamic acid, diaminopyrimidine | DHFR |

| Sulfamoyl benzamide (e.g., compound 6) | Benzamide | Sulfamoyl group | Glucokinase |

| Pfizer P2X7 antagonists | Benzamide | Variable R1/R2/R3 groups | P2X7 receptors |

Salt Forms

- The monomethanesulfonate salt distinguishes the target compound from sodium salts (e.g., herbicide derivatives in ) and trifluoroacetate salts (e.g., ). Methanesulfonate may enhance aqueous solubility compared to tris(hydroxymethyl)aminomethane (THAM) salts, which require fresh preparation for pharmacological tests .

Pharmacological Activity

Enzyme Inhibition

- DHFR Inhibitors: Benzamide derivatives with multiple aromatic rings (e.g., MTX analogs) show strong DHFR inhibition, critical in cancer and neurodegenerative disease therapy. The target compound’s benzoxazinone may mimic polyaromatic binding but lacks direct evidence of DHFR activity .

- Glucokinase Activators: Sulfamoyl benzamides in exhibit H-bond interactions (3.1–3.4 Å) with GK’s Arg63. The target compound’s hydroxyethyl group may similarly engage in hydrogen bonding, though its benzoxazinone could sterically hinder binding .

Receptor Antagonism

Table 2: Comparative Physicochemical Properties

Research Findings and Implications

- Structure-Activity Relationships (SAR): The benzoxazinone group may confer unique binding properties compared to sulfamoyl or polyaromatic derivatives. For example, its rigid heterocycle could enhance target specificity but reduce metabolic stability .

- Therapeutic Potential: If the compound targets GK or P2X7 receptors, its efficacy may rival existing benzamide-based activators or antagonists, pending experimental validation .

Preparation Methods

Synthesis of the Benzoxazinone Intermediate

The 4,4-dimethyl-2-oxo-2H-3,1-benzoxazin-1(4H)-yl fragment is typically prepared via cyclization reactions involving:

- Ortho-hydroxybenzamides or salicylamides as starting materials

- Acylation or condensation with appropriate acid derivatives or anhydrides

- Introduction of the 4,4-dimethyl substituents via alkylation or use of suitable ketone precursors

This step often requires controlled heating and acidic or basic catalysis to promote ring closure and formation of the benzoxazinone ring system.

Preparation of the Amino-Hydroxyethyl Side Chain

The side chain containing the amino and hydroxyethyl groups is generally synthesized by:

- Reductive amination or nucleophilic substitution reactions starting from amino alcohols or protected amino alcohol derivatives

- Introduction of the 1,1-dimethylpropyl substituent via alkylation or Grignard-type reactions to achieve the tertiary carbon center

Protection/deprotection strategies are commonly employed to control reactivity of hydroxy and amino groups during synthesis.

Coupling of Benzoxazinone and Benzamide Fragments

The key coupling step involves:

- Formation of an amide bond between the benzoxazinone-containing amine and the benzamide derivative

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation

- Optimization of reaction conditions (solvent, temperature, pH) to maximize yield and purity

Formation of the Monomethanesulfonate Salt

- The free base compound is reacted with methanesulfonic acid in a suitable solvent (e.g., ethanol, methanol)

- Salt formation improves solubility, stability, and bioavailability

- Crystallization or precipitation techniques are used to isolate the pure salt form

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Cyclization | Ortho-hydroxybenzamide, acid anhydride, heat | Formation of benzoxazinone ring |

| 2 | Alkylation/Reductive amination | Amino alcohols, alkyl halides, reducing agents | Synthesis of amino-hydroxyethyl side chain |

| 3 | Amide coupling | Carbodiimides (EDC, DCC), solvents (DMF, DCM) | Coupling benzoxazinone and benzamide fragments |

| 4 | N-Methylation | Methyl iodide, base (K2CO3, NaH) | Introduction of N-methyl group |

| 5 | Salt formation | Methanesulfonic acid, alcohol solvents | Formation of monomethanesulfonate salt |

Research Findings and Optimization Notes

- Yield Optimization: The amide coupling step is critical; use of coupling additives like HOBt or HOAt can improve yields and reduce side reactions.

- Purity Control: Protecting groups on hydroxy and amino functionalities prevent side reactions during alkylation and coupling.

- Salt Formation: Methanesulfonate salt formation enhances aqueous solubility, which is beneficial for pharmaceutical formulations.

- Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters and purification steps.

Q & A

Q. What are the recommended synthetic routes for preparing this benzamide derivative, and how can purity be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, starting with functionalization of the benzoxazin core followed by sequential alkylation and amidation. Key steps include:

- Benzoxazin Core Formation : Cyclization of substituted anthranilic acid derivatives with dimethylpropyl groups under acidic conditions .

- Amide Coupling : Use coupling agents like EDC/HOBt or DCC to attach the hydroxyethylbenzamide moiety.

- Salt Formation : React the free base with methanesulfonic acid in anhydrous ethanol to form the monomethanesulfonate salt.

Purity Optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification, as demonstrated in sulfonamide separations , and confirm purity via LC-MS (>98%) .

Q. How should researchers characterize the compound’s structural integrity and stereochemistry?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions, particularly the stereochemistry of the hydroxyethyl group (e.g., coupling constants for diastereotopic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration, especially for the benzoxazin and hydroxyethyl moieties .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Studies : Perform accelerated stability testing in buffers (pH 1–9) at 40°C. Monitor degradation via HPLC; benzamide derivatives hydrolyze slowly in acidic/alkaline conditions, with methanesulfonate salts enhancing aqueous stability .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store lyophilized samples at -20°C under inert gas to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to target enzymes or receptors?

Methodological Answer:

- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with target proteins (e.g., HDACs or kinase domains). Focus on hydrogen bonding between the hydroxyethyl group and catalytic residues .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Calculate binding free energies via MM-PBSA .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Replicate studies using uniform protocols (e.g., ATPase inhibition assays at 25°C with 10 µM compound).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., IC in HEK293 cells) .

Q. How does the monomethanesulfonate salt influence pharmacokinetic properties compared to the free base?

Methodological Answer:

- Solubility Testing : Compare solubility in PBS (pH 7.4) and simulated gastric fluid. Methanesulfonate salts typically enhance aqueous solubility by 10–100×, improving oral bioavailability .

- In Vivo PK Studies : Administer equimolar doses of salt and free base in rodent models. Measure plasma concentrations via LC-MS/MS; salts often show higher C and AUC .

Q. What advanced techniques quantify degradation products in long-term stability studies?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (ICH Q1B), 40°C/75% RH, and oxidative conditions (3% HO).

- LC-HRMS with MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid derivatives) using fragmentation libraries .

- Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., maleic acid) to quantify impurities at <0.1% .

Methodological Best Practices

- Contradiction Mitigation : Always include positive controls (e.g., known HDAC inhibitors) in bioassays to contextualize activity .

- Salt Selection : Screen multiple counterions (e.g., HCl, tosylate) during preformulation to optimize solubility and crystallinity .

- Data Reproducibility : Archive raw analytical data (e.g., NMR FIDs, HPLC chromatograms) in FAIR-compliant repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.